molecular formula C12H14N2O3 B14860230 (3-Oxo-4-phenyl-piperazin-1-YL)-acetic acid

(3-Oxo-4-phenyl-piperazin-1-YL)-acetic acid

Cat. No.: B14860230
M. Wt: 234.25 g/mol
InChI Key: WNUSNAZXZJJJHW-UHFFFAOYSA-N
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Description

(3-Oxo-4-phenyl-piperazin-1-YL)-acetic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxo-4-phenyl-piperazin-1-YL)-acetic acid typically involves the reaction of 4-phenylpiperazine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored for completion, and the product is isolated through filtration, washing, and drying processes.

Chemical Reactions Analysis

Types of Reactions

(3-Oxo-4-phenyl-piperazin-1-YL)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Oxo-4-phenyl-piperazin-1-YL)-acetic acid is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate for treating various diseases.

Industry

The compound is used in the development of new materials and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of (3-Oxo-4-phenyl-piperazin-1-YL)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperazine: A precursor in the synthesis of (3-Oxo-4-phenyl-piperazin-1-YL)-acetic acid.

    Piperazine derivatives: A broad class of compounds with similar structures and diverse biological activities.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-(3-oxo-4-phenylpiperazin-1-yl)acetic acid

InChI

InChI=1S/C12H14N2O3/c15-11-8-13(9-12(16)17)6-7-14(11)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17)

InChI Key

WNUSNAZXZJJJHW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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